molecular formula C13H13FN4S B2449990 N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine CAS No. 1164451-26-6

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

Cat. No. B2449990
M. Wt: 276.33
InChI Key: QEYQECQAZMIWSQ-BQYQJAHWSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalyst and Solvent-Free Synthesis

A study demonstrated an efficient approach for the regioselective synthesis of related compounds, utilizing a catalyst- and solvent-free method under microwave-assisted conditions. The process involved the N-acylation of a specific triazole with 2-fluorobenzoyl chloride. The resulting compounds were then used as intermediates for further reactions. Theoretical studies including density functional theory (DFT) calculations were also conducted to understand the reaction mechanisms and intermolecular interactions (Moreno-Fuquen et al., 2019).

Antibacterial Applications

Another study synthesized new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines from a specific amination process followed by ammonolysis. These compounds, considered as lamotrigine analogs, were evaluated in vitro for their antibacterial properties, exhibiting significant activity against various bacteria (Alharbi & Alshammari, 2019).

Amine Exchange Reactions

A study investigated the amine exchange reactions of 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide with amino acids, revealing the formation of specific ion associates. This study provides insights into the chemical behavior of related compounds under various conditions, including aqueous and aqueous alcoholic solutions (Min’yan’ et al., 2010).

Antimicrobial Agents

Research into new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties revealed that some compounds displayed significant antimicrobial properties. These compounds were synthesized from a process involving aroylation, fluoroamination, and subsequent reactions (Bawazir & Abdel-Rahman, 2018).

Anti-HIV-1 and CDK2 Inhibitors

A study synthesized fluorine-substituted 1,2,4-triazinones with potential as anti-HIV-1 and CDK2 inhibitors. These compounds underwent various chemical modifications, and their structures were established by spectral analysis. Notably, some compounds demonstrated substantial anti-HIV activity and significant CDK2 inhibition activity, indicating their potential in medical applications (Makki et al., 2014).

Safety And Hazards

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Future Directions

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Please note that this is a general guide and the specifics may vary depending on the compound and the available information. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions, feel free to ask!


properties

IUPAC Name

4-fluoro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4S/c1-9-12(16-13(19-2)18-17-9)7-8-15-11-5-3-10(14)4-6-11/h3-8,15H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYQECQAZMIWSQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

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